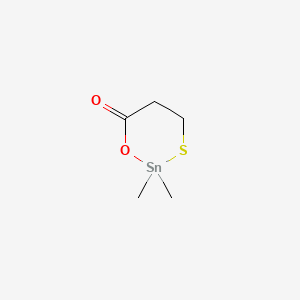
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H22O2SSn It is a member of the oxathiastannin family, which are organotin compounds containing sulfur and oxygen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method is the reaction of dibutyltin oxide with mercaptopropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional steps such as distillation and solvent extraction to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dibutyl-: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dioctyl-: Longer alkyl chains result in different solubility and reactivity.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-diphenyl-:
The uniqueness of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- lies in its specific combination of sulfur, oxygen, and tin atoms, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
32673-05-5 |
|---|---|
Molecular Formula |
C5H10O2SSn |
Molecular Weight |
252.91 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2 |
InChI Key |
YZWBIXWWOWRJCW-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(OC(=O)CCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















